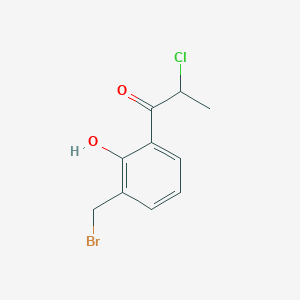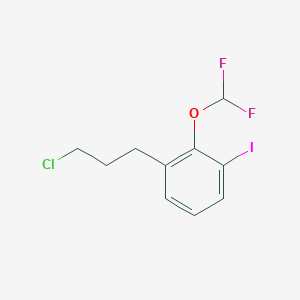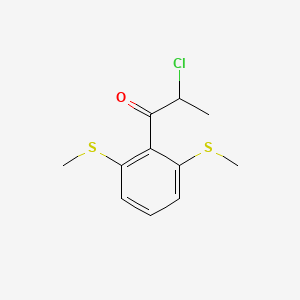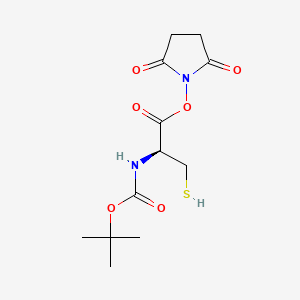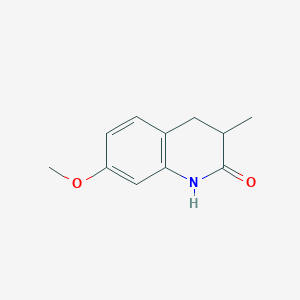
1-(2-Aminophenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminophenyl)-3-chloropropan-2-one is an organic compound that features both an amino group and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)-3-chloropropan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-aminophenyl ketone with 3-chloropropanone under acidic or basic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
1-(2-Aminophenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(2-Aminophenyl)-2-chloropropan-1-one
- 1-(2-Aminophenyl)-3-bromopropan-2-one
- 1-(2-Aminophenyl)-3-iodopropan-2-one
Comparison: 1-(2-Aminophenyl)-3-chloropropan-2-one is unique due to the presence of both an amino group and a chloropropanone moiety, which allows it to participate in a wide range of chemical reactions. Compared to its bromine and iodine analogs, the chlorine derivative is more reactive in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
1-(2-aminophenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNO/c10-6-8(12)5-7-3-1-2-4-9(7)11/h1-4H,5-6,11H2 |
Clave InChI |
WWLSKZNBTWEAGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)CCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


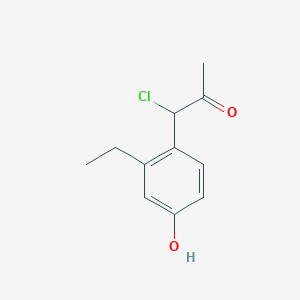

![3-Phenyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14046856.png)
![tert-butyl 4-(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B14046858.png)
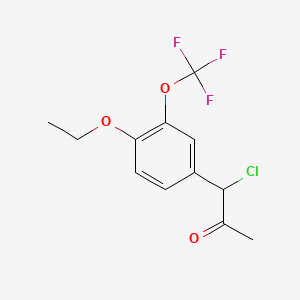
![9-bromo-2-hydroxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B14046864.png)

